4-(4-ethylphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine
Overview
Description
4-(4-ethylphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine, also known as ENTA, is a synthetic compound that belongs to the class of thiazole derivatives. ENTA has gained significant attention in the scientific community due to its potential applications in drug development. In
Mechanism of Action
4-(4-ethylphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine exerts its pharmacological effects through various mechanisms of action. It has been reported to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a favorable safety profile and low toxicity in animal studies. It has been reported to have a good pharmacokinetic profile, with high bioavailability and rapid absorption. This compound has also been shown to have a long half-life, making it suitable for use in therapeutic applications.
Advantages and Limitations for Lab Experiments
4-(4-ethylphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has several advantages for lab experiments, including its high yield and purity, favorable safety profile, and wide range of pharmacological activities. However, there are also some limitations to its use, including the need for further studies to determine its optimal dosage and potential side effects.
Future Directions
For 4-(4-ethylphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine research could include investigating its efficacy in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease, and exploring its potential as a novel anticancer agent. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound in humans.
Scientific Research Applications
4-(4-ethylphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been extensively studied for its potential applications in drug development. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This compound has also been shown to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-(4-ethylphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-2-12-3-5-13(6-4-12)16-11-23-17(19-16)18-14-7-9-15(10-8-14)20(21)22/h3-11H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWLPFHYRYLCNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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